molecular formula C10H8N4 B13237982 4-[(1H-Pyrazol-4-yl)amino]benzonitrile

4-[(1H-Pyrazol-4-yl)amino]benzonitrile

Cat. No.: B13237982
M. Wt: 184.20 g/mol
InChI Key: VXLIABVZMLFGOX-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern chemical science, with nitrogen-containing heterocycles like pyrazole (B372694) being of particular interest. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms and are found in numerous biologically active compounds. nih.govnih.gov The synthesis and functionalization of aminopyrazoles, in particular, are active areas of research due to the diverse reactivity of the pyrazole core and the amino substituent. chim.it Aminopyrazoles serve as valuable synthons and building blocks for creating more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which often exhibit enhanced pharmacological activities. beilstein-journals.orgbeilstein-journals.org

Common synthetic routes to aminopyrazole cores include the condensation of a hydrazine (B178648) with a 1,3-dielectrophilic compound, where one of the electrophilic groups is a nitrile. chim.it For instance, the reaction of hydrazines with β-ketonitriles is a versatile method for producing 5-aminopyrazoles. beilstein-journals.org The synthesis of 4-aminopyrazoles can be achieved through methods like the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl derivative that is first converted to an oxime. chim.it

On the other hand, the benzonitrile (B105546) moiety is a key structural feature in many pharmaceuticals. nih.gov The nitrile group is a strong electron-withdrawing group that can influence the electronic properties of the aromatic ring, potentially enhancing interactions with biological targets through π-π stacking. nih.gov It is often considered a bioisostere of carbonyl, hydroxyl, or halogen groups, capable of acting as a hydrogen bond acceptor. nih.gov The incorporation of a nitrile group into a molecule can also improve its pharmacokinetic profile. nih.gov Therefore, the combination of a 4-aminopyrazole with a benzonitrile in the structure of 4-[(1H-Pyrazol-4-yl)amino]benzonitrile creates a molecule with a rich chemical landscape ripe for exploration in heterocyclic synthesis and medicinal chemistry.

Significance as a Privileged Scaffold for Advanced Chemical Synthesis and Modulation of Biological Systems

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The pyrazole nucleus is widely recognized as such a scaffold. nih.govnih.govtandfonline.combenthamdirect.commdpi.com Its presence in a number of FDA-approved drugs, which are used to treat a wide range of conditions including cancer, viral infections, and inflammatory diseases, attests to its therapeutic importance. nih.govtandfonline.com

The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and kinase inhibitory activities. nih.govmdpi.comnih.gov For example, a series of 4-aminopyrazole derivatives have been synthesized and shown to be potent inhibitors of Janus kinases (JAKs), which are involved in immune responses and cancer. nih.gov

The benzonitrile group also plays a significant role in the biological activity of many compounds. ontosight.aiontosight.ai Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. nih.gov The combination of the privileged pyrazole scaffold with the biologically important benzonitrile moiety in this compound suggests that this compound and its derivatives could be valuable tools for modulating biological systems. The exploration of such compounds could lead to the discovery of new therapeutic agents with novel mechanisms of action.

Interactive Data Tables

Table 1: Examples of Biologically Active Pyrazole Derivatives

Compound ClassExample(s)Biological Activity
Kinase InhibitorsRuxolitinib, Axitinib, IbrutinibTreatment of different types of cancers tandfonline.com
Anti-inflammatoryCelecoxibAnti-inflammatory nih.gov
AnticoagulantApixabanAnticoagulant nih.gov
Anti-obesityRimonabantAnti-obesity nih.gov
Erectile DysfunctionSildenafilTreatment of erectile dysfunction tandfonline.com
AntiviralLenacapavirTreatment of HIV tandfonline.com
AntibacterialAniline-derived pyrazolesActivity against MRSA and VRE tandfonline.com
JAK Inhibitors4-Aminopyrazole derivativesInhibition of JAK1, JAK2, and JAK3 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

4-(1H-pyrazol-4-ylamino)benzonitrile

InChI

InChI=1S/C10H8N4/c11-5-8-1-3-9(4-2-8)14-10-6-12-13-7-10/h1-4,6-7,14H,(H,12,13)

InChI Key

VXLIABVZMLFGOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=CNN=C2

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for the Core Structure

Constructing the central pyrazole-benzonitrile scaffold is a key challenge that has been addressed through several innovative synthetic routes. These methods offer different advantages in terms of yield, purity, and environmental impact.

The application of ultrasonic irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional methods. rsc.orgrsc.org This non-conventional energy source enhances chemical processes by generating cavitation in the liquid, which accelerates reaction rates and often improves product yields. researchgate.netresearchgate.net For the synthesis of pyrazole (B372694) derivatives, sonication provides a green chemistry approach, often reducing reaction times from hours to minutes and enabling reactions to proceed under milder conditions, sometimes even solvent-free. researchgate.netbenthamdirect.com

Ultrasound-assisted synthesis is particularly effective for cyclization reactions, such as the formation of pyrazoles from hydrazines and α,β-unsaturated cyanoesters or other suitable precursors. orientjchem.orgasianpubs.org The high-energy environment created by acoustic cavitation can overcome activation barriers, leading to efficient and rapid product formation. researchgate.net This technique has been successfully applied to produce a variety of substituted pyrazoles, demonstrating its versatility and potential for creating libraries of compounds for further study. nih.govtandfonline.com

Table 1: Comparison of Sonication-Assisted vs. Conventional Methods for Pyrazole Synthesis
ReactantsMethodReaction TimeYield (%)Reference
α,β-unsaturated cyanoester + Phenyl hydrazine (B178648)Ultrasound (60 °C)75-90 minHigh asianpubs.org
Hydrazine derivatives + β-keto estersUltrasound (Solvent-free)ShortGood to Excellent researchgate.net
Aldehydes, malononitrile (B47326), hydrazine, etc.UltrasoundShortExcellent nih.gov

A cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic unit, followed by cyclization. rsc.orgwikipedia.org The most classic example is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine. chim.itjk-sci.com This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com

Variations of this strategy employ a range of precursors that can generate the 1,3-dicarbonyl equivalent in situ or use related structures like β-ketonitriles. chim.itorganic-chemistry.org The reaction of β-ketonitriles with hydrazine, for instance, leads directly to aminopyrazole derivatives. chim.it The choice of reactants and reaction conditions, such as the use of acid or base catalysts, can influence the regioselectivity of the cyclization, determining the substitution pattern on the final pyrazole product. jk-sci.commdpi.com These condensation-cyclization strategies are robust and versatile, allowing for the synthesis of a wide array of substituted pyrazoles. mdpi.compharmaguideline.com

Table 2: Examples of Condensation-Cyclization Reactions for Pyrazole Synthesis
1,3-Dielectrophile PrecursorHydrazine ComponentKey ConditionsProduct TypeReference
1,3-Diketone (e.g., Acetylacetone)HydrazineAcid catalystSubstituted Pyrazole wikipedia.orgjk-sci.com
α,β-Unsaturated Aldehyde/KetoneHydrazine salts-Substituted Pyrazole pharmaguideline.com
β-KetonitrileHydrazineBase-assisted condensation5-Aminopyrazole chim.it
1,3-Diketone + ArylhydrazineArylhydrazineRoom temperature in DMA1-Aryl-3,4,5-substituted Pyrazole mdpi.com

The formation of the crucial C-N bond linking the pyrazole ring at the 4-position to the benzonitrile (B105546) group is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with high efficiency and functional group tolerance. nih.gov The synthesis of 4-[(1H-Pyrazol-4-yl)amino]benzonitrile would typically involve the coupling of a 4-halopyrazole (e.g., 4-bromopyrazole) with 4-aminobenzonitrile (B131773), or vice versa. nih.gov

The success of the Buchwald-Hartwig coupling on pyrazole substrates often depends on the careful selection of the palladium catalyst, the phosphine (B1218219) ligand, and the base. nih.govresearchgate.net Bulky, electron-rich biarylphosphine ligands, such as tBuBrettPhos, have been shown to be particularly effective for the amination of unprotected bromopyrazoles. nih.gov One of the challenges in these reactions can be β-hydride elimination when using alkylamines with β-hydrogens, although this is not a concern when coupling with an arylamine like 4-aminobenzonitrile. nih.govresearchgate.net The development of specialized palladium precatalysts has further improved the reliability and scope of this transformation for heterocyclic substrates. nih.gov

Table 3: Key Components in Palladium-Catalyzed Amination of Halopyrazoles
Pyrazole SubstrateAmine PartnerPalladium SourceLigand ExampleTypical BaseReference
4-Bromo-1H-1-tritylpyrazoleAryl or AlkylaminesPd(dba)₂tBuDavePhostBuOK nih.govresearchgate.net
Unprotected 4-BromopyrazoleAromatic AminestBuBrettPhos Pd precatalysttBuBrettPhosLHMDS nih.gov
1-Benzyl-4-bromopyrazolePyrrolidineNickel/Photoredox catalyst-- researchgate.net

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. rsc.org This approach aligns with the principles of green chemistry by maximizing atom economy and operational simplicity. acs.org Various MCRs have been developed for the assembly of the pyrazole core, often involving the reaction of an aldehyde, a source of two adjacent carbons (like malononitrile or a β-ketoester), and a hydrazine derivative. nih.govmdpi.com

These reactions proceed through a cascade of events, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization/dehydration, to rapidly build the substituted pyrazole ring. mdpi.combeilstein-journals.org The diversity of the final products can be easily controlled by varying the individual components used in the reaction. rsc.org This modularity makes MCRs an attractive method for generating libraries of pyrazole derivatives for screening purposes. Catalysts, ranging from simple bases like piperidine (B6355638) to more complex systems, can be employed to facilitate these transformations. beilstein-journals.orgnih.gov

Table 4: Examples of Multi-Component Reactions for Pyrazole Synthesis
Component 1Component 2Component 3Component 4Product TypeReference
AldehydeMalononitrileβ-KetoesterHydrazine hydratePyrano[2,3-c]pyrazoles rsc.orgmdpi.com
Aldehydeβ-KetoesterHydrazine-Persubstituted Pyrazoles beilstein-journals.org
Phenyl hydrazineAldehydeMalononitrile-Multisubstituted 5-Amino Pyrazole rsc.org
EnaminoneHydrazineAryl Halide-1,3-Disubstituted Pyrazoles beilstein-journals.orgnih.gov

Derivatization Strategies and Functionalization

Once the core structure is assembled, further modifications can be made to fine-tune the compound's properties. Strategic functionalization of the pyrazole ring is a key aspect of this process.

The chemical reactivity of the pyrazole ring is significantly influenced by the nature and position of its substituents. nih.gov The pyrazole ring itself is amphoteric, possessing both a weakly acidic (pyrrole-like) NH group and a weakly basic (pyridine-like) N atom. nih.gov Substituents can modulate this dual character; for example, electron-withdrawing groups tend to increase the acidity of the NH proton, while electron-donating groups can enhance the basicity of the ring. nih.gov

These electronic effects also dictate the regioselectivity of further reactions. The C4 position of the pyrazole ring is generally the most electron-rich and thus most susceptible to electrophilic substitution. pharmaguideline.com Conversely, the C3 and C5 positions are more electron-deficient. pharmaguideline.com By strategically placing activating or deactivating groups, chemists can direct subsequent functionalization reactions, such as halogenation, nitration, or acylation, to a specific position on the ring. This control is crucial for building more complex derivatives and for structure-activity relationship (SAR) studies, where the impact of substituent placement on biological activity is investigated. nih.govresearchgate.net

Table 5: Influence of Substituents on Pyrazole Ring Reactivity
Substituent TypePositionEffect on Ring PropertiesInfluence on Further ReactionsReference
Electron-Withdrawing (e.g., -NO₂)C3 or C5Increases acidity of N1-H; Decreases overall ring basicity.Deactivates the ring towards electrophilic substitution. nih.gov
Electron-Donating (e.g., -CH₃, -NH₂)C3 or C5Decreases acidity of N1-H; Increases overall ring basicity.Activates the ring towards electrophilic substitution, primarily at C4. nih.gov
General SubstituentsC4Can sterically hinder or electronically influence N-substitutions.Blocks the primary site for electrophilic attack. pharmaguideline.com

Modifications on the Benzonitrile Moiety for Electronic and Steric Effects

Modifications to the benzonitrile portion of the molecule are primarily achieved by utilizing appropriately substituted aniline (B41778) or benzonitrile precursors during the initial synthesis. This approach allows for the introduction of various functional groups onto the benzene (B151609) ring, thereby systematically altering the electronic landscape and steric profile of the final compound. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic system and the basicity of the linking amino group.

Key synthetic strategies include:

Use of Substituted Anilines: Starting with substituted 4-aminobenzonitriles allows for direct incorporation of desired functionalities.

Palladium-Catalyzed Cross-Coupling Reactions: Functional groups can be introduced onto a pre-existing halogenated benzonitrile ring through reactions like Suzuki or Buchwald-Hartwig couplings.

Nucleophilic Aromatic Substitution (SNAr): In cases where the benzene ring is activated by strong electron-withdrawing groups (e.g., a nitro group), nucleophilic substitution can be employed to introduce new substituents.

These methodologies provide a robust platform for generating a library of derivatives with fine-tuned properties for various research applications.

Synthesis of Complex Heterocyclic Conjugates and Analogues

The core structure of this compound serves as a foundational building block for synthesizing more elaborate heterocyclic systems. The reactive sites on both the pyrazole and benzonitrile moieties allow for extensive chemical elaboration.

The introduction of hydroxyl (-OH) or oxo (=O) functionalities, particularly on the pyrazole ring, leads to the formation of pyrazolone (B3327878) derivatives. These analogues are typically synthesized through the cyclization of β-keto esters with hydrazine derivatives or by direct oxidation of the pyrazole ring under specific conditions. nih.gov A common route involves the reduction of 4-hydroxyiminopyrazolones using reagents like tin(II) chloride in hydrochloric acid to yield 4-aminopyrazol-5-ols. nih.gov Another approach is the Knoevenagel condensation of a pyrazolone with an appropriate aldehyde, which can serve as a precursor to further functionalization. mdpi.com

Table 1: Synthesis of Pyrazol-5-ol Derivatives

Starting MaterialReagent(s)Product TypeReference
4-HydroxyiminopyrazoloneSnCl₂ in conc. HCl4-Aminopyrazol-5-ol nih.gov
Pyrazolone & Aromatic AldehydeEquimolar reaction4-Arylidenepyrazolone mdpi.com

The amine linker and the pyrazole ring are key reaction sites for constructing fused or linked heterocyclic systems. The synthesis of pyrimidine (B1678525) and triazole conjugates is of significant interest.

Pyrazolo[1,5-a]pyrimidines: These fused systems are commonly prepared through the cyclocondensation of 3-aminopyrazole (B16455) or 5-aminopyrazole precursors with 1,3-bifunctional electrophiles such as β-keto esters or enaminones. researchgate.netekb.eg Microwave-assisted, solvent-free conditions can enhance reaction rates and selectivity. researchgate.net

Pyrazolo[3,4-d]pyrimidines: This isomeric fused system is synthesized from 5-amino-4-cyanopyrazole precursors. nih.gov The synthesis often involves an initial reaction to form a methanimidate, followed by cyclization with an appropriate reagent. nih.gov

Triazole Conjugates: 1,2,4-triazole (B32235) moieties can be introduced by reacting the aminopyrazole with reagents that facilitate triazole ring formation. chemmethod.com A multi-step process may involve creating a Schiff base intermediate, followed by further reactions to build the triazole ring. chemmethod.com

The introduction of halogens or bulky groups is a common strategy to modulate the lipophilicity, metabolic stability, and binding interactions of the molecule. These modifications are typically incorporated through the use of halogenated or sterically hindered starting materials. For example, reacting the pyrazole core with halogenated phenylhydrazines can produce derivatives with fluoro-, chloro-, or bromo-substituents on an appended aryl ring. mdpi.com Similarly, employing starting materials with bulky groups like fused aromatic rings can introduce significant steric hindrance. mdpi.com

Table 2: Introduction of Halogenated Substituents

Precursor TypeExample ReagentResulting MoietyReference
Halogenated Phenylhydrazine(2-Fluorophenyl)hydrazine2-Fluorophenyl group mdpi.com
Halogenated Phenylhydrazine(2,4-Dichlorophenyl)hydrazine2,4-Dichlorophenyl group mdpi.com
Halogenated Pyrimidine2,4-Dichloro-5-(trifluoromethyl)pyrimidine4-Chloro-5-(trifluoromethyl)pyrimidinyl group google.com

N-Methylation: Methyl groups can be introduced at several nitrogen atoms within the molecule, including the pyrazole ring nitrogens and the linking amino group. Standard N-alkylation methods, such as reaction with methyl iodide or dimethyl sulfate (B86663) in the presence of a base, are commonly employed. The resulting N-methylated analogues, such as 4-[(1-methylpyrazol-4-yl)amino]benzonitrile, often exhibit altered physicochemical properties. nih.gov

Sulfonyl Linker Integration: The incorporation of a sulfonamide group (-SO₂NH-) provides a robust linker that can act as a hydrogen bond acceptor. The synthesis of pyrazole-4-sulfonamide derivatives is typically achieved by direct sulfonylation of the pyrazole ring. nih.gov This process involves reacting the pyrazole with chlorosulfonic acid to form an intermediate pyrazole sulfonyl chloride. nih.gov This reactive intermediate can then be coupled with various amines to generate a library of sulfonamide derivatives. nih.gov

Elucidation of Reaction Mechanisms and Pathways

The synthesis of this compound and its derivatives proceeds through well-established reaction mechanisms. The formation of the core 5-aminopyrazole ring, for instance, often occurs via a regioselective, one-step reaction between an aryl hydrazine and a malononitrile derivative like (ethoxymethylene)malononitrile. scirp.org The proposed mechanism involves an initial Michael-type addition of the hydrazine to the activated alkene, followed by an intramolecular cyclization and elimination of ethanol (B145695) to yield the 5-aminopyrazole product as the thermodynamically favored regioisomer. scirp.org

The subsequent formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, involves a proposed mechanism of initial Michael addition of the exocyclic amino group of the pyrazole to an enaminone, followed by elimination and subsequent intramolecular cyclization. ekb.eg Understanding these pathways is critical for predicting product structures, controlling regioselectivity, and optimizing reaction conditions to achieve desired synthetic outcomes. researchgate.net

Mechanistic Studies of Cyclization Reactions

A thorough review of scientific databases and literature reveals a lack of specific studies detailing the mechanisms of cyclization reactions involving this compound.

Investigation of Key Intermediates and Transition States

Consistent with the absence of mechanistic studies, there is no available information on the key intermediates and transition states associated with the cyclization reactions of this compound.

Following a comprehensive search for experimental data on the specific chemical compound This compound , the necessary scientific information required to fully construct the article according to the provided outline is not available in the public domain through the conducted searches.

Detailed experimental results from single-crystal X-ray diffraction, including crystallographic parameters, analysis of crystal packing, and characterization of hydrogen bonding networks, could not be located for this exact molecule. Similarly, specific vibrational frequencies from Fourier Transform Infrared (FT-IR) spectroscopy and precise chemical shifts from Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for this compound were not found in the available literature.

While search results did yield data for related isomers, such as 3-[(1H-Pyrazol-4-yl)amino]benzonitrile, and more complex derivatives, this information cannot be substituted to maintain the scientific accuracy and integrity required by the prompt's strict adherence to the subject compound. Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy at this time.

Iii. Advanced Spectroscopic and Structural Characterization

Vibrational and Electronic Spectroscopy for Detailed Structural Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are determined by its structure, particularly the presence of chromophores—moieties that contain valence electrons with relatively low excitation energies.

In the case of 4-[(1H-Pyrazol-4-yl)amino]benzonitrile, the molecular structure comprises several key chromophoric systems: the pyrazole (B372694) ring, the aminobenzonitrile moiety, and the overarching conjugated system formed by the interaction of these components. The electronic spectrum of this compound is expected to be a composite of the transitions originating from these individual parts, modified by their electronic interaction.

The primary electronic transitions observed in such aromatic and heteroaromatic systems are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The benzene (B151609) and pyrazole rings contain π-electron systems, and the nitrogen atoms of the amino linker and the pyrazole ring, as well as the nitrogen of the nitrile group, possess non-bonding electron pairs (n-electrons).

The aminobenzonitrile portion of the molecule is a significant contributor to its UV-Vis absorption profile. The amino group (-NH-) acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. As an electron-donating group, the amino substituent causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzonitrile (B105546). This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. For instance, 4-aminobenzonitrile (B131773) exhibits absorption maxima in the UV region. nist.gov

The pyrazole ring itself is an aromatic heterocycle and exhibits characteristic UV absorption. researchgate.net When linked to the aminobenzonitrile moiety, a larger conjugated system is formed, which generally leads to a further red shift in the absorption maxima. The extent of this conjugation and the resulting spectral shifts are influenced by the planarity of the molecule and the electronic nature of the substituents.

While specific experimental data for this compound is not widely published, the expected UV-Vis absorption characteristics can be summarized based on the analysis of its structural components.

Expected Absorption BandAssociated Electronic TransitionContributing Molecular Moiety
~200-250 nmπ → πPyrazole Ring
~250-300 nmπ → πBenzonitrile System
>300 nmn → π* and extended π → π*Entire Conjugated System (influence of amino linker)

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds. It provides two crucial pieces of information: the exact mass of the molecule and its characteristic fragmentation pattern upon ionization.

The exact mass, measured to several decimal places, allows for the unambiguous determination of the elemental composition of the parent ion. For this compound, with a molecular formula of C10H8N4, the theoretical monoisotopic mass can be calculated with high precision. This experimental verification of the molecular formula is a cornerstone of compound identification.

Upon ionization, typically through techniques like electron ionization (EI) or electrospray ionization (ESI), the molecular ion is formed. This ion can then undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is highly characteristic of the compound's structure.

The fragmentation of this compound is expected to be directed by the inherent stability of the aromatic rings and the nature of the linking amino group. The pyrazole ring is known to undergo characteristic cleavages, often involving the loss of HCN or N2. researchgate.netrsc.org The aminobenzonitrile portion can also fragment in predictable ways.

Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-N bond between the pyrazole ring and the amino linker, leading to fragments corresponding to the pyrazolyl cation and the aminobenzonitrile radical, or vice versa.

Fragmentation of the pyrazole ring , potentially through the loss of a molecule of nitrogen (N2) or hydrogen cyanide (HCN), which are common fragmentation pathways for pyrazole derivatives. researchgate.net

Loss of the cyano group (-CN) from the benzonitrile ring.

The analysis of the masses of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the pyrazole and aminobenzonitrile moieties.

AttributeInformation
Molecular FormulaC10H8N4
Calculated Exact Mass ([M+H]+)185.0822 Da
Proposed Major Fragment Ions (m/z)
m/z corresponding to [C7H6N2]+•Aminobenzonitrile radical cation
m/z corresponding to [C3H3N2]+Pyrazolyl cation
m/z resulting from loss of HCN from parentFragmentation of the pyrazole ring
m/z resulting from loss of N2 from parentFragmentation of the pyrazole ring

V. Medicinal Chemistry Research and Drug Discovery Endeavors

Biological Target Engagement and Mechanism of Action Studies

The 4-[(1H-Pyrazol-4-yl)amino]benzonitrile scaffold has been a subject of significant interest in medicinal chemistry due to its versatile binding capabilities and potential for therapeutic applications. Research has focused on understanding how this core structure and its derivatives interact with various biological targets, elucidating their mechanisms of action at the molecular and cellular levels.

The pyrazole-based framework is recognized as a "privileged scaffold" in the development of kinase inhibitors. mdpi.comnih.gov Derivatives incorporating the this compound moiety have been extensively studied for their ability to inhibit a range of enzymes through various mechanisms.

The pyrazole (B372694) scaffold is a key component in a novel class of non-quinolone bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase and topoisomerase IV. nih.gov These essential bacterial enzymes control DNA topology and are validated targets for antibiotics. nih.govmdpi.com Pyrazole derivatives have demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

One study detailed a series of 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors, with a lead compound showing potent activity against Bacillus subtilis and Staphylococcus aureus DNA gyrase with an IC50 of 0.125 μg/mL. researchgate.net Another series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues were also identified as potent inhibitors, with compound 3k strongly inhibiting S. aureus DNA gyrase (IC50 of 0.15 µg/mL) and B. subtilis DNA gyrase (IC50 of 0.25 µg/mL). nih.gov Unlike quinolones, these novel inhibitors bind to a distinct site adjacent to the catalytic center, allowing them to retain potency against fluoroquinolone-resistant strains. nih.gov

Inhibition of Bacterial DNA Gyrase by Pyrazole Derivatives

Compound SeriesTarget EnzymeIC50 (µg/mL)Reference
4,5-dihydro-1H-pyrazole derivativeB. subtilis DNA gyrase0.125 researchgate.net
4,5-dihydro-1H-pyrazole derivativeS. aureus DNA gyrase0.125 researchgate.net
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k)S. aureus DNA gyrase0.15 nih.gov
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k)B. subtilis DNA gyrase0.25 nih.gov

The pyrazole-amino core is a foundational element for a multitude of kinase inhibitors targeting pathways frequently dysregulated in cancer. mdpi.com

Aurora Kinases : The Aurora kinase family plays a crucial role in regulating mitosis, making them attractive oncology targets. nih.govnih.gov A fragment-based discovery program led to the development of AT9283 , a pyrazol-4-yl urea (B33335) derivative, which is a potent dual inhibitor of Aurora A and Aurora B with an IC50 of approximately 3 nM. nih.gov This compound inhibits the growth of HCT116 cells and produces a polyploid phenotype characteristic of Aurora B inhibition. nih.gov In addition to Aurora kinases, AT9283 was found to inhibit other kinases like JAK2 and Abl (T315I). nih.gov

VEGFR2 : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, a critical process for tumor growth and metastasis. nih.govnih.gov A pyrazoline derivative was identified as a hit for VEGFR2 inhibition. nih.gov A separate study using a back-to-front molecular modeling approach identified a novel lead compound, VH02 , which demonstrated an enzymatic IC50 against VEGFR-2 of 0.56 μM. nih.gov This compound also showed antiangiogenic effects by inhibiting the tube formation of endothelial cells at a concentration of 0.3 μM. nih.gov

JNK : The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress. To assess the selectivity of pyrazole-based kinase inhibitors, differential scanning fluorimetry (DSF) has been used to screen compounds against a panel of kinases, including JNK3. mdpi.com

Inhibition of Kinase Activity by Pyrazole Derivatives

CompoundTarget KinaseIC50Reference
AT9283Aurora A / Aurora B~3 nM nih.gov
VH02VEGFR-20.56 µM nih.gov

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. bioworld.com Several pyrazole and pyrazoline derivatives have been developed as tubulin polymerization inhibitors that bind to the colchicine-binding site, leading to microtubule destabilization. bioworld.commdpi.com One such derivative demonstrated a significant ability to depolymerize tubulin with an IC50 value of approximately 1.5 μM. mdpi.com Another compound was shown to inhibit tubulin polymerization with an IC50 of 3.06 µM, comparable to the positive control combretastatin (B1194345) A-4. bioworld.com These compounds often induce cell cycle arrest in the G2/M phase, consistent with their mechanism of action. mdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov The MAPK/ERK pathway is frequently activated in cancer through mutations in upstream proteins like BRAF or RAS. nih.gov While targeting upstream kinases has been effective, resistance often develops through pathway reactivation. nih.gov

Derivatives of the pyrazole scaffold have been designed to target key nodes within this pathway. GDC-0994 is a notable example of an orally bioavailable small molecule that selectively inhibits the kinase activity of ERK1/2, the final kinases in this cascade. nih.gov Inhibiting ERK directly offers a strategy to overcome resistance to upstream inhibitors like those targeting RAF and MEK. nih.gov

A primary mechanism through which pyrazole-based anticancer agents exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.com

In a study on HCT116 colon carcinoma cells, a novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative was found to be a potent inducer of apoptosis. nih.govresearchgate.net The compound was observed to up-regulate the expression of the pro-apoptotic BAX gene (3.662-fold increase) and the tumor suppressor p53 gene (5.435-fold increase). nih.gov This suggests the compound triggers intrinsic apoptosis mediated by p53. nih.govresearchgate.net Another study found that a pyrazole derivative induced apoptosis in K562 cells, with 45.82% of cells becoming apoptotic after treatment with a 6 nM concentration. bioworld.com The induction of apoptosis by these compounds is often preceded by cell cycle arrest, linking the anti-proliferative and pro-apoptotic effects. bioworld.com

Enzyme Inhibition Mechanisms and Selectivity Profiling

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the this compound core, these studies have been pivotal in identifying key structural features that govern potency and selectivity.

Systematic modifications of the pyrazole and benzonitrile (B105546) rings have revealed critical insights into their interaction with biological targets. For instance, in the development of pyrazole-based inhibitors for enzymes like meprin α and β, substitutions at various positions on the pyrazole core have been shown to significantly impact inhibitory activity. nih.gov

One study on 3,4,5-substituted pyrazoles found that having phenyl groups at the 3 and 5 positions of the pyrazole ring resulted in high inhibitory activity against meprin α, with IC50 values in the low nanomolar range. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) groups led to a decrease in activity. Conversely, introducing a cyclopentyl moiety maintained a similar level of potency, suggesting that the size and nature of the substituent at this position are crucial for effective binding. nih.gov Further exploration of the phenyl moiety revealed that specific substitutions could enhance activity into the picomolar range. nih.gov

In the context of Polo-like kinase 1 (PLK1) inhibitors, modifications around a pyrazolyl-aminopyrimidine scaffold demonstrated that specific substituents at different positions were key to enhancing potency. For example, a methoxy (B1213986) group at the R¹ position, a dimethylacetamide group at the R² position, and an amide group at the R⁴ position were identified as favorable for increasing the inhibitory concentration (pIC50). nih.gov This systematic approach allows for the fine-tuning of molecular architecture to maximize biological effect.

Table 1: Effect of Substituents on Meprin α Inhibitory Activity for Pyrazole Derivatives nih.gov This table is based on data presented in a study on pyrazole-based meprin inhibitors and illustrates the impact of substitutions on biological activity.

Compound ID R Group at Position 3(5) Meprin α IC50 (nM)
7a Phenyl 7.9
14a Methyl 1000
14b Benzyl 1400

| 14c | Cyclopentyl | 8.1 |

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. ej-chem.orgsemanticscholar.org This computational approach is instrumental in predicting the activity of novel compounds and guiding synthetic efforts. ej-chem.org

For various series of pyrazole analogs, QSAR models have been successfully developed to predict their antiproliferative or antimicrobial activities. ej-chem.orgresearchgate.net These models are built by calculating a range of molecular descriptors (e.g., constitutional, topological, physico-chemical, geometrical) and using statistical methods like multiple linear regression (MLR) to find a correlation with observed biological data. nih.gov

In one study on pyrazole derivatives with antiproliferative activity against a human colorectal adenocarcinoma cell line, a QSAR model was developed with a high correlation coefficient (r² = 0.9395) and strong predictive power, as confirmed by internal and external validation methods. researchgate.net Similarly, a hybrid 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors yielded robust CoMFA and CoMSIA models, which were then used to design new, more potent inhibitors. nih.gov These models help to quantify the impact of different structural features, such as steric bulk, electronic properties, and hydrophobicity, on the compound's efficacy.

Ligand Design and Molecular Docking Studies

Computational techniques like molecular docking are essential tools in modern drug discovery, providing atomic-level insights into how a ligand (a potential drug molecule) interacts with its protein target.

Molecular docking studies on pyrazole derivatives have been crucial in visualizing their binding modes within the active sites of various protein kinases, such as VEGFR-2, Aurora A, and CDK2. nih.govnih.govresearchgate.net These studies consistently show that the pyrazole scaffold can fit deeply within the ATP-binding pocket of these enzymes. nih.govnih.gov

The insights gained from SAR and molecular docking studies form the basis for the rational design of new and improved inhibitors. researchgate.netresearchgate.net The goal is to create molecules that not only bind with high affinity to the target protein but also exhibit selectivity over other related proteins to minimize off-target effects.

Based on the analysis of ligand-protein complexes, several design principles have emerged for pyrazole-based inhibitors. For instance, structure-based design of 1H-pyrazolo[3,4-d]pyrimidine derivatives as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors led to the development of a compound with an IC50 value of 29.0 nM and good selectivity over other kinases. nih.gov The design process often involves a step-by-step structural optimization where different parts of the molecule are modified to improve interactions with specific regions of the target's binding site. mdpi.com For example, combining a piperazine (B1678402) moiety to interact with a hydrophilic pocket and a bulkier fused ring to fit into a deep hydrophobic pocket significantly increased the inhibitory activity of certain 1H-pyrazole-3-carboxamide derivatives against kinases like FLT3 and CDKs. mdpi.com These strategies provide a theoretical framework to rationally design novel and highly effective therapeutic agents. nih.gov

Lead Optimization Strategies in Drug Discovery

Once a promising "hit" or "lead" compound is identified, the process of lead optimization begins. This iterative process involves modifying the lead structure to improve its drug-like properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics, without introducing toxicity. nih.gov

In the development of pyrazole-based pan-JNK inhibitors for Huntington's disease, a lead optimization campaign was guided by X-ray crystallography and computational modeling. nih.gov The initial lead compound was modified to enhance its potency into the submicromolar range in cellular assays. nih.gov The optimization process also focused heavily on improving ADME properties. For instance, researchers identified a compound with favorable permeability and low potential for efflux but noted it was rapidly cleared by liver microsomes. nih.gov This led to further modifications to enhance its metabolic stability. Although the optimized compound was brain-penetrant, its exposure was limited by high plasma clearance, a common challenge in drug development that requires further optimization cycles to overcome. nih.gov This case highlights the multi-parameter optimization challenge in transforming a promising chemical scaffold into a viable drug candidate.

High-Throughput Screening (HTS) Hit Identification and Validation

The discovery of kinase inhibitors frequently begins with high-throughput screening (HTS), a process that involves testing large libraries of chemical compounds against a specific biological target. The pyrazole scaffold, a core component of this compound, is a well-established "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine (B156593) region of ATP and form key hydrogen bond interactions within the hinge region of kinase active sites.

While specific HTS campaigns identifying this compound as a primary hit are not extensively detailed in publicly available literature, the broader pyrazolopyrimidine scaffold, a direct derivative, was identified as a potent inhibitor of Janus kinase 2 (JAK2) through such screening efforts. The initial hits from these screens typically undergo a rigorous validation process to confirm their activity and eliminate false positives. This validation includes:

Confirmation of Identity and Purity: Ensuring the compound's structure and purity through analytical methods like LC-MS and NMR.

Dose-Response Curves: Establishing a concentration-dependent inhibitory effect to determine potency (e.g., IC50 value).

Orthogonal Assays: Using different assay formats (e.g., biochemical vs. cell-based) to confirm the inhibitory activity is not an artifact of the primary screen's technology.

Initial SAR: Synthesizing and testing a small number of simple analogs to ensure that the observed activity is not due to a reactive impurity and to get an early understanding of the structure-activity relationship (SAR).

The 4-aminobenzonitrile (B131773) moiety itself has been noted as a linker in kinase inhibitors that can sometimes lead to promiscuous behavior, or the ability to bind to multiple targets. nih.govnih.gov This characteristic makes the initial hit validation and subsequent selectivity profiling crucial steps in the drug discovery cascade.

Structural Data-Driven Lead Optimization Approaches

Once a validated hit like the this compound scaffold is identified, structural biology becomes a cornerstone of the lead optimization process. Obtaining X-ray crystal structures of the inhibitor bound to its target kinase provides atomic-level insights into the binding mode, enabling rational, structure-based drug design.

For kinases like JAK2, a key target for myeloproliferative neoplasms, the pyrazole or the analogous pyrrolopyrimidine core of inhibitors derived from this scaffold typically forms one or two hydrogen bonds with the backbone amide and carbonyl groups in the hinge region (e.g., Leu932 in JAK2). nih.gov The benzonitrile portion extends out of the active site towards the solvent-exposed region, offering a vector for modification to improve properties like potency, selectivity, and pharmacokinetics.

For instance, the crystal structure of JAK2 in complex with the inhibitor ruxolitinib, which features a related pyrrolopyrimidine core, reveals critical interactions. The core engages the hinge region, while the side chain exploits a hydrophobic pocket. nih.gov Knowledge of these interactions guides chemists in modifying the this compound scaffold. Modifications might include:

Substitution on the Pyrazole Ring: Adding groups to the pyrazole can enhance van der Waals interactions or modulate the electronics of the hinge-binding nitrogen atoms.

Modification of the Benzonitrile Ring: Adding substituents to the phenyl ring can pick up additional interactions with surface residues of the protein or be used to tune physicochemical properties.

Scaffold Hopping: Replacing the core pyrazole with a bioisosteric heterocycle, such as an imidazole (B134444) or a triazole, based on structural overlays to explore new interaction space or improve intellectual property standing. researchgate.net

This iterative cycle of designing, synthesizing, and testing new compounds, informed by structural data, is fundamental to optimizing the lead series. For example, structure-based design was employed to develop a series of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl) amide derivatives as selective Raf kinase inhibitors. nih.gov

Compound/ScaffoldTarget KinaseKey Structural Insights from X-ray Crystallography (PDB Codes)
Ruxolitinib (related scaffold) JAK2Pyrrolopyrimidine core forms hydrogen bonds with the hinge region (Leu932). Side chain occupies a hydrophobic pocket. (PDB: 6VGL) nih.gov
Quinoxaline Inhibitor JAK2ATP-competitive binding mode confirmed, guiding further rational design. (PDB: 3KRR) rcsb.org
Pyrazole Hinge Binder JAK2Overlay with imidazole-based inhibitors shows different interactions and orientations within the active site. (PDB: 3ZMM) researchgate.net

Optimization of Preclinical Pharmacological Profiles for Improved Efficacy

A potent inhibitor at the enzymatic level does not always translate to an effective drug. The optimization of preclinical pharmacological properties—often grouped under ADME (Absorption, Distribution, Metabolism, and Excretion)—is a critical phase of drug discovery. For derivatives of this compound, medicinal chemistry efforts focus on improving these characteristics to ensure the compound can reach its target in the body at sufficient concentrations and for an appropriate duration.

Key optimization goals include:

Aqueous Solubility: Poor solubility can limit absorption. Modifications, such as the introduction of polar groups (e.g., morpholines, piperazines), are often made to the solvent-exposed part of the molecule (like the benzonitrile tail) to enhance solubility. chemrxiv.org

Metabolic Stability: The compound must be resistant to rapid breakdown by metabolic enzymes, primarily cytochrome P450s in the liver. nih.govresearchgate.nettrdizin.gov.tr Common metabolic liabilities, such as unsubstituted aromatic rings, can be blocked by introducing atoms like fluorine or by replacing a C-H bond with a more stable C-F bond or by incorporating nitrogen atoms into the ring (e.g., moving from a phenyl to a pyridyl ring).

Cell Permeability: The compound must be able to cross cell membranes to reach intracellular targets like kinases. This is often a balance, as highly polar compounds with good solubility may have poor permeability.

Oral Bioavailability: For orally administered drugs, the compound must survive the gastrointestinal tract, be absorbed into the bloodstream, and avoid extensive first-pass metabolism in the liver.

In a related pyrazolopyrimidine series targeting visceral leishmaniasis, researchers systematically modified the scaffold to improve these properties. By exploring different amide substituents, they were able to enhance both aqueous solubility and metabolic stability, leading to compounds with oral efficacy in mouse models. rcsb.org

Optimization ParameterStrategy for Pyrazole-based ScaffoldsExample Outcome
Aqueous Solubility Introduction of polar heterocyclic groups (e.g., piperidine (B6355638) amides).Solubility improved from <10 µM to >100 µM. rcsb.org
Metabolic Stability Replacement of metabolically labile phenyl groups with 5-membered heteroaromatics.Intrinsic clearance (Cli) was significantly reduced. rcsb.org
In Vivo Efficacy Balancing potency, solubility, and metabolic stability.Orally dosed compounds showed efficacy in a mouse model of disease. rcsb.org

Strategies for Enhancing Binding Affinity and Target Selectivity

High binding affinity (potency) is a primary goal of lead optimization. However, achieving selectivity is equally important, especially in the kinase field where the ATP-binding sites are highly conserved across the kinome. researchgate.net Inhibitors that are not selective can lead to off-target effects and toxicity. The this compound scaffold presents both opportunities and challenges in this regard.

Strategies to enhance affinity and selectivity include:

Exploiting Unique Sub-pockets: While the hinge-binding interaction is common, regions adjacent to the ATP pocket can vary between kinases. Modifications to the benzonitrile portion of the scaffold can be designed to interact with these unique sub-pockets, thereby increasing both affinity and selectivity.

Modulating Scaffold Rigidity: A more rigid molecule may pay a smaller entropic penalty upon binding, leading to higher affinity. Cyclization or the introduction of rigid linkers can be used to lock the molecule into its bioactive conformation.

Targeting Allosteric Sites: Moving away from the conserved ATP pocket to target allosteric sites is a powerful strategy for achieving selectivity, though this often requires a complete redesign of the initial scaffold.

Kinome-wide Profiling: Systematically screening optimized compounds against a broad panel of kinases is essential to understand their selectivity profile. researchgate.netnih.gov Research on 3-amino-1H-pyrazole-based inhibitors revealed that the 4-aminobenzonitrile linker could contribute to promiscuity. nih.govnih.gov However, subsequent modifications, such as replacing a methyl ester on the pyrazole with a bulkier tert-butyl ester, significantly improved the selectivity profile, reducing the number of off-target kinases. nih.gov

Compound ModificationTarget Kinase FamilyEffect on Selectivity
Lead Structure (Promiscuous Core) Multiple KinasesStabilized 60 kinases in a thermal shift assay, indicating broad activity. nih.gov
Replacement of methyl ester with tert-butyl ester on pyrazole CDK16Reduced the number of potential off-targets to only 1-2 kinases. nih.gov
Introduction of cyclopropyl (B3062369) group Multiple KinasesIncreased inhibitor promiscuity. nih.gov

Through these iterative cycles of design, synthesis, and testing, guided by structural and pharmacological data, the this compound scaffold has proven to be a valuable starting point for the discovery of novel kinase inhibitors.

Vi. Other Research Applications

Materials Science Applications

While no specific studies on the use of 4-[(1H-Pyrazol-4-yl)amino]benzonitrile in materials science have been identified, the unique structural features of this molecule, namely the pyrazole (B372694) and benzonitrile (B105546) groups, suggest its potential as a versatile building block.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive nitrile group, alongside the aromatic pyrazole ring, could theoretically be exploited in the synthesis of advanced materials. The amino group can participate in polymerization reactions, such as the formation of polyamides or polyimines, while the nitrile group offers a site for further chemical modification or can be involved in the formation of complex polymeric structures. The pyrazole moiety, with its two nitrogen atoms, can act as a coordinating site, which could be utilized in the templated synthesis of nanoparticles. However, no published research has specifically demonstrated these applications for this compound.

Environmental Science Research

In the field of environmental science, certain organic molecules are explored for their utility in monitoring and remediation.

Tracer compounds are substances used to follow the path of other substances in environmental systems. For a compound to be an effective tracer, it should be easily detectable, have low background concentrations, and exhibit predictable transport behavior. While there is no evidence of this compound being used as an environmental tracer, its structure contains a chromophoric benzonitrile group which might impart specific spectroscopic properties useful for detection. The pyrazole and amino groups could also be functionalized with fluorescent tags to enhance its detectability. Nevertheless, its environmental fate, transport, and toxicity would need to be thoroughly investigated before any such application could be considered.

Inorganic Chemistry: Ligand Synthesis and Coordination Chemistry Studies

The pyrazole ring is a well-known motif in coordination chemistry, capable of binding to metal ions through its nitrogen atoms.

The nitrogen atoms of the pyrazole ring in this compound make it a potential candidate for use as a ligand in coordination chemistry. The lone pair of electrons on the nitrogen atoms can be donated to a metal center, forming a coordination complex. The specific coordination mode would depend on the metal ion and the reaction conditions. The benzonitrile group could also play a role in the electronic properties of the resulting metal complex. Studies on similar pyrazole-containing ligands have shown their ability to form stable complexes with a variety of transition metals, leading to materials with interesting magnetic, optical, or catalytic properties. However, there are no specific studies detailing the synthesis of ligands from or the coordination chemistry of this compound.

Q & A

Q. What are the recommended synthetic routes for preparing 4-[(1H-Pyrazol-4-yl)amino]benzonitrile, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves coupling pyrazole derivatives with benzonitrile precursors via Buchwald-Hartwig amination or Ullmann-type reactions. Key steps include:

  • Catalytic Systems: Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to facilitate C–N bond formation.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) improve yield.
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures enhances purity.
    Monitor reaction progress via TLC or HPLC-MS. For scalability, reduce excess reagents and employ microwave-assisted synthesis to accelerate kinetics .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm aromatic proton environments (δ 7.5–8.5 ppm for benzonitrile and pyrazole protons) and nitrile carbon signals (δ ~115 ppm).
    • FT-IR: Validate nitrile (C≡N) stretching at ~2230 cm⁻¹ and N–H bending (pyrazole) at ~1600 cm⁻¹.
  • Mass Spectrometry: ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈N₄, m/z ~189.08).
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C 63.82%, H 4.27%, N 29.91%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.
  • Spill Management: Neutralize with activated carbon or vermiculite; avoid water to prevent hydrolysis.
  • Waste Disposal: Follow institutional guidelines for nitrile-containing waste (e.g., incineration with alkaline scrubbers). Reference SDS guidelines for toxicity data .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during refinement?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Refinement Workflow in SHELXL:
    • Initial Model: Solve phases via direct methods (SHELXS) or Patterson techniques.
    • Parameterization: Refine atomic coordinates, displacement parameters (ADPs), and occupancy factors.
    • Validation: Analyze R-factor convergence (target R₁ < 0.05), residual electron density maps, and Hirshfeld surfaces for intermolecular interactions.
  • Challenges:
    • Disorder: Resolve pyrazole ring disorder using PART instructions and constraints.
    • Hydrogen Bonding: Refine H-atom positions with riding models or Fourier difference maps.
      Cross-validate with PLATON or Mercury software .

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock into ATP-binding pockets (e.g., p38 MAP kinase). Set grid boxes around key residues (e.g., Lys53, Asp168).
  • MD Simulations: Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes.
  • Binding Free Energy Calculations: Apply MM-PBSA or MM-GBSA to estimate ΔG_bind. Compare with experimental IC₅₀ values from enzyme inhibition assays.
    Validate predictions using SAR data from analogs with substituent variations (e.g., halogenated pyrazoles) .

Q. How can researchers resolve contradictions between theoretical and experimental electronic spectra of this compound?

Methodological Answer:

  • TD-DFT Calibration: Optimize ground-state geometry at B3LYP/6-311++G(d,p) level. Calculate excited states with CAM-B3LYP for improved charge-transfer accuracy.
  • Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) to match experimental UV-Vis conditions (λ_max ~270 nm).
  • Vibrational Coupling: Compare computed IR spectra with experimental data to identify anharmonic effects or protonation state discrepancies.
    Reconcile outliers by re-examining sample purity or considering tautomeric equilibria in solution .

Q. What structural analogs of this compound show enhanced inhibitory activity, and how can SAR be systematically explored?

Methodological Answer:

  • Analog Design: Modify substituents at pyrazole (e.g., 3-fluoro, 5-methyl) and benzonitrile (e.g., 2-chloro, 4-methoxy) positions.
  • Activity Cliffs: Test derivatives like 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile (CAS 1297537-37-1) for improved steric complementarity.
  • Data Analysis: Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electrostatic/hydrophobic fields with IC₅₀ trends. Validate with kinase selectivity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.